2-Ethylhexyl prop-2-enoate;4-hydroxy-4-methylpentan-2-one;prop-2-enamide
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Overview
Description
2-Ethylhexyl prop-2-enoate: , 4-hydroxy-4-methylpentan-2-one , and prop-2-enamide are three distinct chemical compounds with unique properties and applications2-Ethylhexyl prop-2-enoate is a colorless liquid with a sweet odor, commonly used in the production of adhesives and sealants
Preparation Methods
2-Ethylhexyl prop-2-enoate: is synthesized through the esterification of 2-ethylhexanol and acrylic acid . The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
4-hydroxy-4-methylpentan-2-one: is prepared by the aldol condensation of acetone . The reaction involves the use of a basic catalyst, such as sodium hydroxide, to promote the condensation of two molecules of acetone, resulting in the formation of 4-hydroxy-4-methylpentan-2-one .
Prop-2-enamide: is produced through the hydration of acrylonitrile . The reaction is catalyzed by sulfuric acid and involves the addition of water to the nitrile group, converting it into an amide .
Chemical Reactions Analysis
2-Ethylhexyl prop-2-enoate: undergoes polymerization reactions, which can be initiated by light, heat, or peroxides . It can also react with strong oxidants, forming explosive mixtures at high temperatures .
4-hydroxy-4-methylpentan-2-one: can participate in aldol reactions with aldehydes, forming β-hydroxy ketones . It can also undergo oxidation reactions to form diketones .
Prop-2-enamide: can undergo polymerization to form polyacrylamide, which is used in various industrial applications . It can also participate in substitution reactions with nucleophiles, forming substituted amides .
Scientific Research Applications
2-Ethylhexyl prop-2-enoate: is used in the production of adhesives, sealants, and elastomers . It is also used in the manufacture of leather finishing materials, fibers, plastics, and textiles .
4-hydroxy-4-methylpentan-2-one: is used as a solvent in paints, coatings, adhesives, and printing inks . It is also used as an intermediate in the synthesis of various chemical products .
Prop-2-enamide: is used in the production of polyacrylamide, which is utilized in water treatment, paper manufacturing, and as a flocculant in various industrial processes . It is also used in the synthesis of other chemical compounds .
Mechanism of Action
2-Ethylhexyl prop-2-enoate: exerts its effects through polymerization, forming long polymer chains that provide flexibility, durability, and adhesiveness to the resulting materials .
4-hydroxy-4-methylpentan-2-one: acts as a solvent, dissolving various substances and facilitating chemical reactions . It can also participate in aldol reactions, forming β-hydroxy ketones .
Prop-2-enamide: exerts its effects through polymerization, forming polyacrylamide, which has various industrial applications . It can also participate in substitution reactions, forming substituted amides .
Comparison with Similar Compounds
2-Ethylhexyl prop-2-enoate: is similar to other acrylates, such as butyl acrylate and methyl methacrylate . it has a unique branched side chain that provides specific properties, such as flexibility and low volatility .
4-hydroxy-4-methylpentan-2-one: is similar to other hydroxy ketones, such as 4-hydroxy-4-methyl-2-pentanone . it has a unique structure that allows it to act as both a solvent and a reactant in aldol reactions .
Prop-2-enamide: is similar to other amides, such as N-methylacrylamide and N,N-dimethylacrylamide . it has a unique ability to polymerize and form polyacrylamide, which has various industrial applications .
Properties
CAS No. |
63450-23-7 |
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Molecular Formula |
C20H37NO5 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-ethylhexyl prop-2-enoate;4-hydroxy-4-methylpentan-2-one;prop-2-enamide |
InChI |
InChI=1S/C11H20O2.C6H12O2.C3H5NO/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-5(7)4-6(2,3)8;1-2-3(4)5/h6,10H,3-5,7-9H2,1-2H3;8H,4H2,1-3H3;2H,1H2,(H2,4,5) |
InChI Key |
UIVRGNOOAMIHJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C.CC(=O)CC(C)(C)O.C=CC(=O)N |
Related CAS |
63450-23-7 |
Origin of Product |
United States |
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